Home > Products > Screening Compounds P115313 > SERCA2a activator 1
SERCA2a activator 1 -

SERCA2a activator 1

Catalog Number: EVT-266664
CAS Number:
Molecular Formula: C32H29N3O4S
Molecular Weight: 551.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DUN30348, also known as SERCA2a activator A, is a sarcoplasmic and endoplasmic reticulum Ca2+-dependent ATPase 2a (SERCA2a) activator. DUN30348 has CAS#2139330-34-8, which was reported in European Journal of Pharmacology (2017), 814, 1-8. This compound has no code name. For convenience of scientific communication, we temporally named it as DUN30348, which was a combination of Inchikey and CAS# based hodoodo chemical nomenclature (https://hodoodo.com/hodoodo-chemical-nomenclature)
Overview

SERCA2a activator 1 is a compound that has garnered attention in the context of heart failure treatment due to its ability to stimulate the sarcoplasmic reticulum calcium ATPase, specifically SERCA2a. This activation is crucial for enhancing calcium handling in cardiomyocytes, which is often impaired in heart failure conditions. The compound's pharmacological profile indicates potential therapeutic benefits in improving cardiac contractility and relaxation.

Source and Classification

SERCA2a activator 1 is classified as a selective activator of the SERCA2a enzyme, which plays a vital role in calcium cycling within cardiac cells. This compound is part of a broader category of SERCA activators that are being explored for their efficacy in treating heart failure and other cardiac conditions. Research has shown that compounds like SERCA2a activator 1 can improve cardiac function by enhancing calcium uptake into the sarcoplasmic reticulum, thereby facilitating better contraction and relaxation of the heart muscle.

Synthesis Analysis

The synthesis of SERCA2a activator 1 involves several chemical reactions that target specific functionalities to enhance its activity. The compound is derived from a series of synthetic pathways designed to optimize its interaction with the SERCA2a enzyme.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions may include:
    • Wittig Reaction: Used to form alkenes from aldehydes or ketones.
    • Horner-Wadsworth-Emmons Reaction: Employed for synthesizing α,β-unsaturated carbonyl compounds.
  3. Purification Techniques: After synthesis, techniques such as High-Performance Liquid Chromatography (HPLC) are utilized to purify the product and confirm its structure.
Molecular Structure Analysis

The molecular structure of SERCA2a activator 1 is characterized by specific functional groups that facilitate its binding to the SERCA2a enzyme.

Structure and Data

  • Molecular Formula: The molecular formula typically reflects a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
  • 3D Structure: Computational modeling may be employed to visualize the three-dimensional conformation of the compound, aiding in understanding its interactions with the target enzyme.
Chemical Reactions Analysis

The chemical reactivity of SERCA2a activator 1 is crucial for its function as an enzyme activator.

Reactions and Technical Details

  1. Binding Interactions: The compound engages in non-covalent interactions with SERCA2a, enhancing its catalytic activity.
  2. Kinetic Studies: Enzymatic assays provide data on the kinetics of SERCA2a activation by measuring changes in calcium uptake rates in response to varying concentrations of the activator.
Mechanism of Action

The mechanism by which SERCA2a activator 1 exerts its effects involves several biochemical processes that enhance calcium handling within cardiac cells.

Process and Data

  1. Calcium Uptake Enhancement: By binding to SERCA2a, the compound increases the enzyme's affinity for calcium ions, facilitating more efficient calcium transport into the sarcoplasmic reticulum.
  2. Improvement in Cardiac Function: This enhanced calcium cycling leads to improved contractility and relaxation of cardiomyocytes, which is particularly beneficial in heart failure models.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of SERCA2a activator 1 is essential for evaluating its suitability as a therapeutic agent.

Physical and Chemical Properties

  • Solubility: The solubility profile can influence bioavailability; thus, it is characterized under various pH conditions.
  • Stability: Stability studies assess how well the compound maintains its integrity under physiological conditions.
  • Melting Point and Boiling Point: These thermal properties provide insights into the compound's behavior under different environmental conditions.
Applications

SERCA2a activator 1 has significant potential applications in scientific research and clinical settings.

Scientific Uses

  1. Cardiac Research: It serves as a tool for studying calcium dynamics in cardiomyocytes, contributing to our understanding of heart physiology and pathophysiology.
  2. Therapeutic Development: The compound is being investigated as a potential treatment for heart failure, aiming to improve patient outcomes through enhanced cardiac function.
  3. Drug Design: Insights gained from studies on SERCA2a activator 1 can inform the design of new compounds targeting similar mechanisms for various cardiovascular diseases.
Introduction to SERCA2a in Cardiac Physiology and Pathophysiology

Calcium Cycling in Cardiomyocyte Excitation-Contraction Coupling

Cardiac muscle contraction is governed by precise spatial and temporal control of calcium (Ca²⁺) concentrations within cardiomyocytes. During membrane depolarization, L-type calcium channels open to allow limited Ca²⁺ entry, triggering calcium-induced calcium release (CICR) from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyR2). This process elevates cytosolic Ca²⁺ from ~100 nM to >1 µM, enabling binding to troponin C and initiation of actin-myosin cross-bridge cycling. Subsequent relaxation requires rapid Ca²⁺ removal from the cytosol, with ~77% resequestered into the SR via the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA2a) pump in healthy hearts. The remaining Ca²⁺ (~23%) is extruded primarily via the sodium-calcium exchanger (NCX) [1] [2]. This cyclic process—termed excitation-contraction coupling (ECC)—occurs with each heartbeat and consumes significant ATP. SERCA2a’s dominance in diastolic Ca²⁺ clearance underpins its critical role in determining relaxation kinetics and ventricular filling.

Table 1: Calcium Flux Distribution in Cardiomyocytes

ParameterHealthy MyocytesFailing Myocytes
SERCA2a Contribution77%64% (↓)
NCX Contribution23%36% (↑)
Diastolic [Ca²⁺] (nM)~100>200 (↑)
SR Ca²⁺ LoadNormalReduced (↓)

SERCA2a: Structural and Functional Role in Calcium Homeostasis

SERCA2a is a 110-kDa P-type ATPase comprising 10 transmembrane helices and three cytoplasmic domains. It operates through E1-E2 conformational transitions: In the E1 state, it binds 2 Ca²⁺ ions and ATP, followed by ATP hydrolysis and phosphorylation, which induces a shift to the E2 state. This conformational change releases Ca²⁺ into the SR lumen while reducing the pump’s affinity for Ca²⁺. The energy efficiency of this cycle is modulated by phospholamban (PLB), a 52-residue transmembrane regulator. Unphosphorylated PLB binds SERCA2a, reducing its Ca²⁺ affinity 2-3 fold and decreasing transport rates from ~90 to 30 µM/s [1] [6].

Regulation occurs through β-adrenergic signaling:

  • PKA phosphorylation of PLB at Ser16
  • CaMKII phosphorylation at Thr17These events dissociate PLB from SERCA2a, relieving inhibition. Additional regulators include:
  • Sarcolipin (SLN): Atrial-specific SERCA2a inhibitor
  • DWORF (Dwarf Open Reading Frame): Competes with PLB for SERCA2a binding and directly activates pump turnover [6]
  • SUMOylation: Post-translational modification enhancing SERCA2a stability [8]

Table 2: SERCA2a Conformational States and Regulation

StateConformationCa²⁺ AffinityPrimary Regulators
E1Cytosolic Ca²⁺ bindingHigh (Kd ~0.4 µM)PLB dephospho-state, SLN
E2Luminal Ca²⁺ releaseLowPLB phospho-state, DWORF

Pathophysiological Implications of SERCA2a Dysfunction in Heart Failure

SERCA2a dysfunction is a hallmark of both heart failure with reduced ejection fraction (HFrEF) and preserved ejection fraction (HFpEF). Key pathophysiological alterations include:

  • ↓ SERCA2a Expression: Protein levels decrease by 20–40% in human failing hearts [1] [7]
  • ↓ SERCA2a Activity: Reduced Vmax and impaired Ca²⁺ affinity due to altered PLB/SERCA2a ratio
  • ↑ NCX Activity: Compensatory increase exacerbates diastolic Ca²⁺ overload and arrhythmias
  • Post-Translational Deficits: Reduced SUMOylation and oxidative modifications impair function [8] [9]

These defects prolong diastolic Ca²⁺ decay, causing incomplete relaxation, reduced SR Ca²⁺ stores, and diminished systolic Ca²⁺ release. In HFpEF, SERCA2a dysfunction manifests primarily as impaired relaxation (lusitropy), whereas in HFrEF, both contractility and relaxation are compromised. Preclinical models show SERCA2a deficiency accelerates heart failure progression, while restoration improves survival [1] [7] [9].

Properties

Product Name

SERCA2a activator 1

IUPAC Name

2-(5-benzyl-1-butyl-6-oxopyridin-3-yl)-N-naphthalen-2-ylsulfonylpyridine-4-carboxamide

Molecular Formula

C32H29N3O4S

Molecular Weight

551.7 g/mol

InChI

InChI=1S/C32H29N3O4S/c1-2-3-17-35-22-28(19-27(32(35)37)18-23-9-5-4-6-10-23)30-21-26(15-16-33-30)31(36)34-40(38,39)29-14-13-24-11-7-8-12-25(24)20-29/h4-16,19-22H,2-3,17-18H2,1H3,(H,34,36)

InChI Key

DBGJRQXKIIMWLS-UHFFFAOYSA-N

SMILES

CCCCN1C=C(C=C(C1=O)CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4

Solubility

Soluble in DMSO

Synonyms

DUN30348; DUN-30348; DUN 30348; Compound A; CmpdA; Cmpd A; Cmpd-A; SERCA2a activator A; SERCA2a activator-A; SERCA2aactivatorA

Canonical SMILES

CCCCN1C=C(C=C(C1=O)CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.